2-(2-Oxoimidazolidin-1-yl)propanoic acid
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Overview
Description
2-(2-Oxoimidazolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol It is characterized by the presence of an imidazolidinone ring attached to a propanoic acid moiety
Preparation Methods
The synthesis of 2-(2-Oxoimidazolidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of substituted ethylenediamine with carbonyldiimidazole, followed by reductive amination . This approach provides a convergent synthesis of the target compound in multiple steps. Industrial production methods typically involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-(2-Oxoimidazolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The imidazolidinone ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxoimidazolidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Oxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Oxoimidazolidin-1-yl)propanoic acid can be compared with other similar compounds, such as:
Hydantoin derivatives: These compounds also contain an imidazolidinone ring and exhibit similar chemical properties.
Quisqualic acid analogs: These analogs have structural similarities and are used in similar research applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4(5(9)10)8-3-2-7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBJSPPYJLBMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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